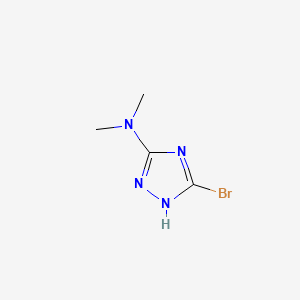

3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine

Description

BenchChem offers high-quality 3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-N,N-dimethyl-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrN4/c1-9(2)4-6-3(5)7-8-4/h1-2H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKPLCCVKXABQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NNC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301253758 | |

| Record name | 5-Bromo-N,N-dimethyl-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301253758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243250-05-6 | |

| Record name | 5-Bromo-N,N-dimethyl-1H-1,2,4-triazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1243250-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N,N-dimethyl-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301253758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine

An In-Depth Technical Guide to the Synthesis of 3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine

Executive Summary

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its diverse biological activities and its role as a versatile bioisostere in drug design. 3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine is a functionalized derivative that serves as a crucial building block for the construction of more complex pharmaceutical agents, particularly in the development of novel anticancer therapeutics. This guide provides a comprehensive, in-depth exploration of a robust and logical synthetic pathway to this valuable compound. As a self-validating system, the described methodology is grounded in well-established chemical principles, beginning with the construction of the 1,2,4-triazole core, followed by sequential, regioselective functionalization. We will delve into the causality behind experimental choices, from precursor synthesis to the critical Sandmeyer reaction for bromination and the final N,N-dimethylation step. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to enable successful synthesis and application of this key intermediate.

Part 1: The Strategic Importance of the 1,2,4-Triazole Moiety

Five-membered nitrogen-containing heterocycles are prevalent structural motifs in a vast array of biologically active compounds. Among these, the 1,2,4-triazole ring is a "privileged structure," a testament to its metabolic stability, capacity for hydrogen bonding, and dipole moment, which make it an effective isostere for amide and ester groups. The target molecule, 3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine, presents a unique combination of functionalities:

-

The 3-Bromo Group: Serves as a versatile synthetic handle. The bromine atom can be readily displaced via nucleophilic substitution or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse molecular fragments.

-

The 5-Dimethylamino Group: This electron-donating group modulates the electronic properties of the triazole ring and can influence the compound's pharmacokinetic profile.

-

The 1H-Triazole Core: The unsubstituted N1 position allows for potential tautomerism and provides an additional site for subsequent derivatization if desired.

The primary synthetic challenge lies in the regioselective introduction of the bromo and dimethylamino groups onto the triazole core. A direct, one-pot synthesis is often complicated by competing side reactions and purification difficulties. Therefore, a strategic, multi-step approach is required to ensure high purity and yield.

Part 2: Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis reveals a robust pathway starting from the symmetrical and readily accessible precursor, 3,5-diamino-1H-1,2,4-triazole (also known as guanazole).

Caption: Retrosynthetic pathway for the target molecule.

This strategy is superior to direct bromination of guanazole, which would likely result in a mixture of mono- and di-brominated products and potential oxidative side reactions. The chosen pathway leverages the Sandmeyer reaction, a classic and reliable method for converting an aromatic or heteroaromatic amine into a halide via a diazonium salt intermediate. This approach offers exceptional control over regioselectivity. The synthesis is broken down into three core stages:

-

Core Synthesis: Formation of the 3,5-diamino-1H-1,2,4-triazole ring.

-

Selective Bromination: Conversion of one amino group to a bromo group via a Sandmeyer reaction.

-

Final Functionalization: Exhaustive methylation of the remaining amino group.

Part 3: Synthesis of the Core Intermediate: 3,5-Diamino-1H-1,2,4-triazole (Guanazole)

The synthesis of guanazole is a well-documented cyclocondensation reaction. A common and cost-effective method involves the reaction of dicyandiamide with a hydrazine salt, such as hydrazine nitrate, which can be formed in situ.

Caption: Experimental workflow for guanazole synthesis.

Experimental Protocol: Guanazole Synthesis

Disclaimer: This protocol involves hazardous materials, including hydrazine (toxic and corrosive) and nitric acid (strong oxidizer). All operations must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add hydrazine hydrate.

-

Salt Formation: Cool the flask in an ice-water bath. Slowly add nitric acid via the dropping funnel, ensuring the internal temperature does not exceed 60°C. This in situ formation of hydrazine nitrate is highly exothermic.

-

Cyclization: Once the acid addition is complete and the temperature has stabilized, add dicyandiamide in portions.

-

Reaction: Heat the reaction mixture with stirring at a controlled temperature, typically between 40-60°C, for a minimum of two hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to precipitate the product.

-

Purification: Filter the crude product, wash with cold water to remove any unreacted salts, and purify by recrystallization from water to yield 3,5-diamino-1H-1,2,4-triazole as a white crystalline solid.

| Parameter | Value | Rationale |

| Molar Ratio | Hydrazine : Nitric Acid : Dicyandiamide = 1 : 2 : 1 | Ensures complete formation of hydrazine dinitrate as the reactive species. |

| Temperature | 40-60°C | Balances reaction rate against potential decomposition and byproduct formation. |

| Reaction Time | ≥ 2 hours | Allows for the completion of the cyclization reaction. |

| Typical Yield | 65-80% | Dependent on precise temperature control and purification efficiency. |

Part 4: Selective Monobromination via the Sandmeyer Reaction

The Sandmeyer reaction is a powerful transformation that proceeds via a radical-nucleophilic aromatic substitution mechanism. It involves three key steps: diazotization of a primary aromatic amine, followed by a copper(I)-catalyzed radical formation and subsequent reaction with a halide.

Introduction: Unveiling a Versatile Heterocyclic Building Block

An In-Depth Technical Guide to 3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine CAS Number: 1243250-05-6[1]

Prepared by: Gemini, Senior Application Scientist

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic design of molecular scaffolds is paramount. The 1,2,4-triazole ring system represents a "privileged structure," a recurring motif in numerous biologically active compounds due to its unique combination of properties: metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide and ester groups.[2][3] This guide focuses on a specific, highly functionalized derivative: 3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine.

The incorporation of a bromine atom at the 3-position and a dimethylamino group at the 5-position transforms the simple triazole core into a versatile and reactive building block. The bromine atom serves as a synthetic handle for a multitude of cross-coupling reactions, allowing for the introduction of complex carbon and heteroatom substituents.[4] Concurrently, the dimethylamino group modulates the electronic properties and solubility of the molecule, influencing its interactions with biological targets. This guide provides an in-depth analysis of its properties, a validated synthesis protocol, key applications, and essential safety protocols for researchers, scientists, and drug development professionals.

PART 1: Core Physicochemical & Structural Data

A precise understanding of a compound's fundamental properties is the bedrock of its effective application. The data for 3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine is summarized below.

| Property | Value | Source(s) |

| CAS Number | 1243250-05-6 | [1] |

| Molecular Formula | C₄H₇BrN₄ | Inferred |

| Molecular Weight | 191.03 g/mol | Calculated |

| IUPAC Name | 3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine | Inferred |

| Canonical SMILES | CN(C)C1=NNC(=N1)Br | [5] |

| InChI Key | GRMLAGQBKSCJLD-UHFFFAOYSA-N (for HCl salt) | [5] |

| Physical Form | Solid (predicted) | |

| Purity | Typically >95% from commercial suppliers | Inferred |

| Storage | Store at 4°C, protect from light |

PART 2: Synthesis Protocol & Mechanistic Insights

While direct literature on the synthesis of this exact molecule is sparse, a robust and logical pathway can be constructed from established principles of heterocyclic chemistry. The following protocol is a self-validating system designed for high yield and purity.

Proposed Retrosynthetic Pathway

The synthesis is designed as a multi-step process starting from readily available precursors. The core strategy involves the construction of the dimethylamino-substituted triazole ring, followed by a selective bromination step.

Caption: Retrosynthetic analysis for the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N,N-Dimethylguanidine

-

Rationale: The first step is to create the core guanidine structure that will ultimately form part of the triazole ring. Reacting cyanamide with dimethylamine hydrochloride is a standard and efficient method for this transformation.

-

Procedure:

-

To a stirred solution of dimethylamine hydrochloride (1.0 eq) in water, add a solution of cyanamide (1.1 eq) in water.

-

Heat the mixture to 80-90°C and stir for 4-6 hours, monitoring by TLC.

-

Cool the reaction to room temperature and adjust the pH to >12 with 50% NaOH solution.

-

Extract the aqueous layer with dichloromethane (3x).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N,N-dimethylguanidine.

-

Step 2: Formation of the 1,2,4-Triazole Ring

-

Rationale: This key step involves the cyclization reaction. Reacting the synthesized guanidine with formic acid provides the final carbon atom needed to close the five-membered triazole ring.

-

Procedure:

-

Add N,N-dimethylguanidine (1.0 eq) portion-wise to an excess of formic acid (5.0 eq) at 0°C.

-

After the addition is complete, slowly heat the mixture to reflux (approx. 100-110°C) and maintain for 12-18 hours.

-

Monitor the reaction for the disappearance of the starting material.

-

Cool the mixture and carefully pour it onto crushed ice.

-

Neutralize with a saturated solution of sodium bicarbonate until effervescence ceases.

-

The resulting precipitate, 5-(dimethylamino)-1H-1,2,4-triazole, is collected by filtration, washed with cold water, and dried.

-

Step 3: Selective Bromination

-

Rationale: The final step is the regioselective bromination of the electron-rich triazole ring. N-Bromosuccinimide (NBS) is an excellent choice as it is a mild and selective brominating agent for such heterocycles, minimizing over-bromination and side reactions. The C3 position is electronically favored for electrophilic substitution.

-

Procedure:

-

Dissolve 5-(dimethylamino)-1H-1,2,4-triazole (1.0 eq) in acetonitrile or chloroform.

-

Cool the solution to 0°C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, keeping the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Once the reaction is complete, quench with a saturated solution of sodium thiosulfate.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford pure 3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine.

-

PART 3: Spectroscopic Characterization

Structural confirmation is critical. While raw spectral data must be obtained experimentally, the expected ¹H and ¹³C NMR chemical shifts can be accurately predicted based on the structure and established spectroscopic data for similar compounds.[6]

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ¹H NMR | ~ 12.0 - 14.0 | broad singlet | NH | The acidic proton on the triazole ring is typically deshielded and often exchanges, leading to a broad signal. |

| ¹H NMR | ~ 3.10 | singlet | N(CH₃ )₂ | The six equivalent protons of the two methyl groups on the amine will appear as a single, sharp peak. |

| ¹³C NMR | ~ 160 | singlet | C 5-N(CH₃)₂ | The carbon atom attached to three nitrogen atoms will be significantly downfield. |

| ¹³C NMR | ~ 145 | singlet | C 3-Br | The carbon bearing the bromine atom is also shifted downfield due to the electronegativity of the halogen and adjacent nitrogens. |

| ¹³C NMR | ~ 38 | singlet | N(C H₃)₂ | The carbon atoms of the methyl groups will appear in the typical aliphatic region. |

Mass Spectrometry (LC-MS): Analysis would show a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).

PART 4: Applications in Research & Development

The utility of this compound stems from its dual functionality, making it a valuable intermediate in synthetic campaigns.

Intermediate for Cross-Coupling Reactions

The C-Br bond at the 3-position is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, alkyl, and alkyne moieties, rapidly building molecular complexity.

Caption: Synthetic utility in cross-coupling reactions.

Scaffold for Medicinal Chemistry

The 1,2,4-triazole core is a well-established pharmacophore. Derivatives have shown a wide range of biological activities.

-

Antifungal Activity: Triazoles are famous for their antifungal properties, which arise from the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2]

-

Anticancer Properties: Numerous 1,2,4-triazole derivatives have been synthesized and evaluated for their anticancer potential.[7] Some analogs have shown activity against various cancer cell lines, with proposed mechanisms including the inhibition of tubulin polymerization.[3]

-

Antimicrobial and Other Activities: The scaffold has been explored for a wide range of other therapeutic areas, including antimicrobial and antiviral applications.[2] The specific substitution pattern of 3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine makes it an attractive starting point for library synthesis to explore these activities.

PART 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from closely related analogs provide a strong basis for establishing safe handling procedures.

Hazard Identification (based on analogs):

-

Acute Toxicity: Harmful if swallowed (H302).[8]

-

Skin Irritation: Causes skin irritation (H315).[8]

-

Eye Damage: Causes serious eye damage/irritation (H318/H319).[8]

-

Respiratory Irritation: May cause respiratory irritation (H335).[8]

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9] Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[9]

-

Based on analog data, storage at 4°C and protection from light is recommended to ensure long-term stability.

References

-

National Institutes of Health. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. [Link]

-

National Institutes of Health. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]

-

MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

Sources

- 1. 1243250-05-6|3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine|BLD Pharm [bldpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Buy 3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine hydrochloride [smolecule.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-bromo-1H-1,2,4-triazol-5-amine | 389122-08-1 [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

solubility of 3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine

An In-depth Technical Guide to the Solubility of 3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical framework for assessing the , a member of the functionally significant 1,2,4-triazole class of heterocyclic compounds. Given the prevalence of the triazole scaffold in medicinal chemistry, understanding the solubility profile of its derivatives is paramount for researchers, scientists, and drug development professionals.[1][2] This document moves beyond a simple listing of data points to elucidate the underlying physicochemical principles governing the compound's solubility. It presents a detailed analysis of its molecular structure, predictive insights into its behavior in various media, and rigorous, step-by-step protocols for both thermodynamic and kinetic solubility determination. The methodologies are designed as self-validating systems to ensure data integrity, providing a robust foundation for decision-making in preclinical and formulation development.

Introduction: The Significance of Substituted 1,2,4-Triazoles

The 1,2,4-triazole ring is a privileged scaffold in modern medicinal chemistry, renowned for its metabolic stability and its capacity to engage in various biological interactions, including hydrogen bonding.[1][3] Derivatives of this core structure are integral to a wide array of therapeutic agents, exhibiting antimicrobial, anticancer, and antifungal properties, among others.[1][2] 3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine (CAS 1243250-05-6) is a versatile intermediate used in the synthesis of more complex bioactive molecules.[4]

The journey from a promising chemical entity to a viable drug candidate is critically dependent on its physicochemical properties, with aqueous solubility being a primary gatekeeper. Poor solubility can lead to low absorption, erratic bioavailability, and challenges in developing suitable dosage forms, ultimately causing the failure of otherwise potent compounds. Therefore, a thorough and early characterization of solubility is not merely a data collection exercise but a fundamental component of risk mitigation in the drug development pipeline.

This guide provides the scientific rationale and actionable protocols to comprehensively characterize the , enabling researchers to make informed decisions.

Physicochemical Profile and Predicted Solubility Behavior

A molecule's structure dictates its solubility. By dissecting the functional groups of 3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine, we can predict its behavior in different solvent systems. The parent 1H-1,2,4-triazole is known to be very soluble in water, a characteristic attributed to the three nitrogen atoms which can act as hydrogen bond acceptors.[5][6]

-

1,2,4-Triazole Core : This heterocyclic ring is polar and contains both a pyrrole-type nitrogen and two pyridine-type nitrogens.[5] The pyridine-type nitrogens are weakly basic and can be protonated at low pH, which would dramatically increase aqueous solubility due to the formation of a charged species.

-

N,N-dimethylamino Group : This tertiary amine is also a basic center. Its protonation at acidic pH would create a cationic form, further enhancing solubility in aqueous media.

-

Bromo Substituent : The bromine atom is electron-withdrawing and significantly increases the molecule's lipophilicity (fat-solubility). This substituent will tend to decrease aqueous solubility while potentially improving solubility in non-polar organic solvents.

The interplay between the polar, ionizable triazole and amine functions and the lipophilic bromo group will define the compound's overall solubility profile. It is expected to exhibit classic pH-dependent solubility, being significantly more soluble in acidic aqueous buffers than in neutral or basic media.

| Property | Prediction/Value | Rationale & Impact on Solubility |

| Molecular Formula | C₄H₇BrN₄ | |

| Molecular Weight | 191.03 g/mol [4] | A low molecular weight is generally favorable for solubility. |

| Hydrogen Bond Donors | 1 (from the triazole N-H) | The N-H group can donate a hydrogen bond, contributing to polarity and interaction with protic solvents. |

| Hydrogen Bond Acceptors | 4 (3 from triazole nitrogens, 1 from the dimethylamino nitrogen) | Multiple H-bond acceptors enhance interactions with polar protic solvents like water, favoring solubility. |

| Predicted Basicity (pKa) | Two basic centers are predicted: one on the triazole ring (pKa ~2-3) and one on the dimethylamino group (pKa ~4-5). | The presence of ionizable basic centers strongly suggests that aqueous solubility will be highly pH-dependent, increasing significantly at pH values below the pKa. |

| Predicted Lipophilicity (logP) | ~1.0 - 1.5 | The bromine atom increases lipophilicity, which will counteract the polarity of the triazole and amine groups, likely resulting in moderate solubility in neutral water but good solubility in some organic solvents. |

Experimental Framework for Solubility Determination

A dual-pronged approach is recommended to build a comprehensive solubility profile. This involves determining both thermodynamic and kinetic solubility, as they provide different and complementary insights relevant to various stages of drug development.[7]

Guiding Principles: Thermodynamic vs. Kinetic Solubility

-

Thermodynamic Solubility : This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (e.g., pH, temperature) when the system has reached equilibrium. The "shake-flask" method is the gold-standard for this measurement.[8] It is crucial for understanding the intrinsic properties of the compound and for formulation development.

-

Kinetic Solubility : This measures the concentration of a compound when it starts to precipitate from a supersaturated solution, typically created by adding a concentrated DMSO stock solution to an aqueous buffer.[7][9] This method is high-throughput and mimics the conditions of many early-stage biological assays, making it invaluable for early discovery screening to flag potential liabilities. Nephelometry is a common and effective technique for this measurement.[10][11]

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol establishes the equilibrium solubility and is considered the definitive measurement.

Causality : The shake-flask method is chosen because it allows sufficient time for the dissolution process to reach a true thermodynamic equilibrium between the solid and dissolved states of the compound. Using HPLC-UV for quantification provides high sensitivity and specificity, allowing for accurate measurement even at low concentrations and separating the parent compound from any potential degradants.

A. Materials and Reagents

-

3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine (solid, >98% purity)

-

HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

-

Dimethyl Sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Citrate Buffer, pH 3.0

-

Borate Buffer, pH 9.0

-

Type 1 Ultrapure Water

-

1.5 mL microcentrifuge tubes or glass vials

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with UV detector

B. Step-by-Step Methodology

-

Preparation : Add an excess amount of the solid compound (e.g., ~2 mg) to a series of vials. The key is to ensure undissolved solid remains at the end of the experiment.

-

Solvent Addition : To each vial, add 1 mL of the desired solvent (e.g., pH 3.0 buffer, pH 7.4 buffer, pH 9.0 buffer, water, ethanol). Prepare at least three replicates for each solvent.

-

Equilibration : Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. The extended shaking time is critical to ensure equilibrium is reached.[8]

-

Phase Separation : After equilibration, visually confirm that excess solid is still present. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection : Carefully collect an aliquot of the supernatant from the top of each vial, being cautious not to disturb the solid pellet.

-

Dilution : Dilute the supernatant with an appropriate solvent (e.g., 50:50 ACN:Water) to a concentration within the linear range of the HPLC calibration curve.

-

Quantification : Analyze the diluted samples via a validated HPLC-UV method. Determine the concentration by comparing the peak area to a standard curve prepared from known concentrations of the compound.

C. Self-Validating System & Controls

-

Visual Inspection : The presence of undissolved solid at the end of the experiment is a mandatory checkpoint to confirm that the initial amount was in excess, a prerequisite for a valid equilibrium measurement.

-

Time Point Analysis : For a rigorous validation, samples can be taken at multiple time points (e.g., 24h and 48h). If the measured concentration does not change significantly, it provides strong evidence that equilibrium has been achieved.

-

Standard Curve : A multi-point calibration curve (typically 5-7 points) with an R² value >0.99 must be run with each analysis to ensure the accuracy of the quantification.

Protocol 2: Kinetic Solubility Determination (Nephelometry)

This protocol is a high-throughput method ideal for early-stage screening.

Causality : Nephelometry is selected for its speed and sensitivity to precipitation.[11] The method directly measures light scattering caused by insoluble particles, providing a rapid assessment of the point at which the compound falls out of solution.[10] This is highly relevant for HTS settings where compounds are often introduced into aqueous assay buffers from DMSO stocks.

A. Materials and Reagents

-

3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine

-

High-purity DMSO

-

Aqueous buffer of choice (e.g., PBS, pH 7.4)

-

96-well microplates (clear bottom)

-

Microplate nephelometer (e.g., BMG LABTECH NEPHELOstar Plus)

-

Automated liquid handler (recommended for precision)

B. Step-by-Step Methodology

-

Stock Solution : Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Plate Preparation : Using a liquid handler, add the aqueous buffer to the wells of a 96-well plate.

-

Compound Addition : Add a small volume of the DMSO stock solution to the buffer in the first well to achieve the highest desired concentration (e.g., 2 µL of 10 mM stock into 198 µL of buffer for a final concentration of 100 µM and 1% DMSO).

-

Serial Dilution : Perform a serial dilution across the plate to generate a range of concentrations.

-

Incubation : Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation.

-

Measurement : Read the plate on the nephelometer. The instrument measures the intensity of light scattered by any precipitate formed in the wells.

-

Data Analysis : Plot the scattered light signal against the compound concentration. The kinetic solubility is typically defined as the concentration at which the signal begins to rise sharply above the background noise, indicating the onset of precipitation.

C. Self-Validating System & Controls

-

Positive Control : Include a known poorly soluble compound (e.g., Nifedipine) to ensure the assay system is capable of detecting precipitation.

-

Negative Control : Include wells with buffer and DMSO only (no compound) to establish the baseline signal.

-

DMSO Concentration : Maintain a constant, low percentage of DMSO (typically ≤1%) across all wells, as DMSO itself can affect solubility.

Experimental Workflow and Data Visualization

The logical flow from compound reception to a full solubility profile can be visualized to ensure a systematic approach.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1243250-05-6|3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine|BLD Pharm [bldpharm.com]

- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. rheolution.com [rheolution.com]

- 11. bmglabtech.com [bmglabtech.com]

Safe Handling and Risk Mitigation for 3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine is a functionalized heterocyclic compound that serves as a key building block in medicinal chemistry and drug discovery. Its unique structure, featuring a brominated 1,2,4-triazole core, makes it a valuable intermediate for synthesizing a range of complex molecular architectures with potential therapeutic applications.[1] However, the very features that impart its synthetic utility—the halogenated triazole ring and amine functionality—also necessitate a comprehensive and rigorous approach to its safety and handling.

This guide provides an in-depth framework for the safe utilization of this compound in a laboratory setting. As no comprehensive Safety Data Sheet (SDS) for this specific molecule is widely available, this document synthesizes data from close structural analogs to establish a conservative and robust safety protocol. The core principle is to treat this compound with the highest degree of caution, assuming a hazard profile informed by the "worst-case" characteristics of related molecules. This approach ensures the protection of researchers and the integrity of the experimental environment.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. The toxicological profile for 3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine is inferred from well-documented, structurally similar compounds.

Physicochemical Data

A summary of the basic chemical properties is presented below.

| Property | Value | Source |

| CAS Number | 1243250-05-6 | [2] |

| Molecular Formula | C₄H₇BrN₄ | [2] |

| Molecular Weight | 191.03 g/mol | [2] |

| Physical Form | Solid / Powder | [3] |

Inferred GHS Hazard Profile

The following Globally Harmonized System (GHS) classification is extrapolated from close analogs, such as 3-bromo-1-methyl-1H-1,2,4-triazol-5-amine and 3-bromo-1H-1,2,4-triazol-5-amine.[4] This profile should be considered the minimum standard for safety precautions.

| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed.[4] |

| Acute Toxicity, Dermal (Category 4) | GHS07 | Warning | H312: Harmful in contact with skin.[4] |

| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[4] |

| Serious Eye Damage (Category 1) | GHS05 | Danger | H318: Causes serious eye damage. |

| Acute Toxicity, Inhalation (Category 4) | GHS07 | Warning | H332: Harmful if inhaled.[4] |

| STOT - Single Exposure (Category 3) | GHS07 | Warning | H335: May cause respiratory irritation.[4] |

Toxicological Profile and Primary Risks

The primary toxicological risks are associated with acute exposure through multiple routes and severe tissue damage.

-

Corrosivity and Irritation: The most immediate danger stems from its potential to cause serious, irreversible eye damage (H318) and significant skin irritation (H315). The GHS05 "Corrosion" pictogram associated with a close analog underscores this risk.

-

Acute Toxicity: The compound is presumed to be harmful if ingested, inhaled, or absorbed through the skin.[4] The presence of the brominated triazole structure suggests systemic effects are possible following exposure.

-

Respiratory Hazard: As a fine powder, the compound poses an inhalation risk that can lead to respiratory tract irritation.[4] Aerosolization during handling is a primary exposure pathway that must be controlled.

-

Potential for Long-Term Effects: The parent compound, 3-amino-1,2,4-triazole (Amitrole), is a known potential occupational carcinogen.[5][6] While this classification does not automatically transfer to its derivatives, it introduces a significant element of uncertainty and mandates handling this compound as a potential carcinogen until proven otherwise.

Risk Assessment Workflow for Novel or Poorly Documented Compounds

Researchers must adopt a systematic approach to risk assessment. The following workflow illustrates the decision-making process grounded in the principle of precaution.

Caption: Risk assessment workflow for compounds with limited safety data.

Section 2: Engineering and Administrative Controls

Minimizing exposure is achieved through a hierarchy of controls, prioritizing engineering solutions over procedural ones.

Primary Engineering Control: Chemical Fume Hood

All manipulations of 3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine, including weighing, transfers, and reaction setup, must be performed inside a properly functioning and certified chemical fume hood.[7][8]

-

Rationale: A fume hood provides primary containment, preventing the inhalation of fine powders and vapors.[7] It serves as the most critical barrier between the researcher and the chemical. Work should be conducted at least 6 inches (15 cm) inside the sash plane to ensure effective capture.[9]

Designated Area

Given the potential carcinogenicity inferred from the parent compound, a "designated area" should be established for its storage and handling.[8]

-

Rationale: This practice minimizes the risk of cross-contamination and unintentional exposure to personnel not directly involved in the work. The designated area (e.g., a specific fume hood and adjacent bench space) should be clearly marked with signs indicating the hazard.[8]

Administrative Controls

-

Quantity Minimization: Procure and store the smallest quantities of the compound necessary for the planned experiments.[9]

-

Access Restriction: Limit access to the designated handling and storage areas to trained and authorized personnel only.

-

Training: Ensure all personnel have been thoroughly trained on the specific hazards and handling procedures outlined in this guide before commencing work.

Section 3: Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be used without exception. The required PPE for handling this compound is comprehensive, reflecting the severe eye and skin hazards.

| Protection Type | Specific Equipment | Standard / Notes |

| Eye/Face | Chemical splash goggles AND a full-face shield. | Goggles must conform to EN166 (EU) or ANSI Z87.1 (US).[7] A face shield is mandatory when handling the solid or concentrated solutions due to the severe eye damage risk (H318).[10] |

| Hand | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double-gloving is required. | Inspect gloves for any defects before use.[11] Remove the outer glove immediately after a transfer or if contamination is suspected. Never wear gloves outside the lab area. Wash hands thoroughly after glove removal.[12] |

| Body | Chemical-resistant lab coat and a PVC or rubber apron. | A fully-buttoned lab coat is the minimum requirement. An apron provides an additional layer of protection against spills.[12] For larger quantities, chemical-resistant coveralls should be considered.[13] |

| Respiratory | N95-rated dust mask (minimum). | Required when handling the powder outside of a glove box.[7] This prevents inhalation of airborne particles. For situations with a higher risk of aerosolization, a half-mask or full-face respirator with appropriate cartridges should be evaluated.[11] |

Section 4: Safe Handling and Storage Procedures

A systematic, step-by-step approach to handling and storage is essential to prevent exposure and maintain compound integrity.

Pre-Handling Checklist Protocol

-

Verify Controls: Confirm the chemical fume hood is on and the certification is current.

-

Assemble PPE: Don all required PPE as detailed in Section 3.

-

Prepare Workspace: Clear the fume hood of all unnecessary items. Ensure spill cleanup materials are readily accessible.

-

Prepare Waste: Label a dedicated, sealed hazardous waste container for solid waste and another for contaminated consumables (e.g., gloves, weighing paper).

Protocol for Handling the Solid Compound

-

Transfer: Gently open the container inside the fume hood to avoid creating dust plumes.

-

Weighing: Use a tared weigh boat or paper. Handle the spatula and container slowly and deliberately. Do not "tap" the container to dislodge material.

-

Dispensing: If transferring to a reaction vessel, use a powder funnel. If making a solution, add the solvent to the vessel first (if chemically appropriate) and then add the solid slowly to the solvent to minimize dust.

-

Cleanup: After transfer, carefully wipe down the spatula, weigh boat, and any affected surfaces with a damp cloth or towel (using a solvent that will not react) to decontaminate them. Dispose of the cleaning materials in the designated solid waste container.

-

Seal Container: Tightly seal the primary container of the compound before removing it from the fume hood for storage.

Storage Requirements

-

Location: Store in a cool, dry, and well-ventilated area.[14] The container should be kept in a secondary container within a designated cabinet.

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, and metals.[14][15]

-

Container Integrity: Ensure containers are clearly labeled and tightly sealed to prevent leakage or moisture ingress.[12]

Section 5: Spill Management and Emergency Procedures

Preparedness is key to mitigating the consequences of an accident.

First Aid Measures

Immediate and correct first aid is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[16] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[16] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, holding eyelids open. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing. Seek immediate medical attention.[15][16] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15] |

Spill Response Protocol

The response to a spill depends entirely on its scale and location.

Caption: Decision tree for chemical spill response.

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11][14]

-

Hazards from Combustion: Thermal decomposition may produce highly toxic fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen bromide (HBr).[15]

-

Required Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous fumes and decomposition products.[11]

Section 6: Waste Disposal

All waste generated from the use of 3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine must be treated as hazardous chemical waste.

-

Solid Waste: Collect all contaminated consumables (gloves, weigh paper, paper towels, silica gel) and excess solid reagent in a clearly labeled, sealable container.[8]

-

Liquid Waste: Collect reaction mixtures and waste solvents in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

-

Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations. Do not pour any waste down the drain.[11]

References

- 3-Amino-1,2,4-triazole - Santa Cruz Biotechnology. Santa Cruz Biotechnology. [URL: https://scbt.s3.amazonaws.com/scbt/sds/final/en/sc-214470_-_US_EN.pdf]

- 3-Bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine dihydrochloride - Sigma-Aldrich. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/aldrichcpr00021]

- 3-Bromo-1-methyl-1H-1,2,4-triazol-5-amine - Sigma-Aldrich. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/cs-0435664]

- Personal protective equipment for handling 1H-1,2,4-triazol-4-amine. Benchchem. [URL: https://www.benchchem.com/product/b5829]

- Personal Protective Equipment | US EPA. U.S. Environmental Protection Agency. [URL: https://www.epa.gov/emergency-response/personal-protective-equipment]

- Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health & Human Services. [URL: https://chemm.hhs.gov/ppe.htm]

- 3-bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine - Benchchem. Benchchem. [URL: https://www.benchchem.com/product/bcm227561]

- SAFETY DATA SHEET - 3-Amino-1,2,4-triazole. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC103600050&productDescription=3-AMINO-1%2C2%2C4-TRIAZOLE+5GR&vendorId=VN00032119&countryCode=US&language=en]

- SAFETY DATA SHEET - 3,5-Diamino-1,2,4-triazole. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC157480050]

- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [URL: https://osha.oregon.gov/OSHAPubs/440-2911.pdf]

- 1243250-05-6|3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine - BLDpharm. BLDpharm. [URL: https://www.bldpharm.com/products/1243250-05-6.html]

- 3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine hydrochloride - Smolecule. Smolecule. [URL: https://www.smolecule.com/3-bromo-n-n-dimethyl-1h-1-2-4-triazol-5-amine-hydrochloride-cas-s13985352.html]

- 1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS. Watson International. [URL: https://www.watson-int.com/msds-3179-31-5-1h-1-2-4-triazole-3-thiol.html]

- SAFETY DATA SHEET - 1H-1,2,4-Triazole. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC157470250]

- Halogenated Solvents Safety Guideline. Washington State University Environmental Health & Safety. [URL: https://ehs.wsu.

- 3-Bromo-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride | ChemScene. ChemScene. [URL: https://www.chemscene.com/products/3-Bromo-1-methyl-1H-1,2,4-triazol-5-amine-hydrochloride-2173101-14-7.html]

- Amisulbrom | C13H13BrFN5O4S2 | CID 10238657 - PubChem. National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Amisulbrom]

- 3-BROMO-N,N-DIMETHYLPROPAN-1-AMINE HYDROBROMIDE - precisionFDA. U.S. Food & Drug Administration. [URL: https://precision.fda.gov/substances/YGM2UGV87M]

- Safety Data Sheet: 1,2,4-Triazole - Carl ROTH. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-5242-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyODQyMDJ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaDExLzkwNzU4NDQzMzM1OTgucGRmfGI2YjE4ZDYzMjY3Y2M3OGQxM2EyMmQzYWU2ZTA4OTg4N2U3YjYxN2U0ZWE3ZTUxY2EzYjQ1MzcyZDAwNGYwZmM]

- Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/books/NBK55868/]

- 3-Bromo-1-methyl-1H-1,2,4-triazol-5-amine | 1365957-74-9 | QEC95774 - Biosynth. Biosynth. [URL: https://www.biosynth.com/p/QEC95774/3-bromo-1-methyl-1h-1-2-4-triazol-5-amine]

- GHS Hazardous Chemical Information List. Safe Work Australia. [URL: https://www.safeworkaustralia.gov.

- 3-bromo-1H-1,2,4-triazol-5-amine - Sigma-Aldrich. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/enamine/en300-24441]

- 3-bromo-1H-1,2,4-triazol-5-amine - Sigma-Aldrich. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/enamine/en300-24441]

- 1-Benzyl-3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine - Moldb. Moldb. [URL: https://www.moldb.com/1215296-00-6.html]

- Amitrole | C2H4N4 | CID 1639 - PubChem. National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Amitrole]

- 3-Amino-1,2,4-triazole - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/3-Amino-1,2,4-triazole]

- 3-Bromo-n,n-dimethylpropan-1-amine Hydrobromide | CAS No- 5845-30-7. Simson Pharma Limited. [URL: https://www.simsonpharma.com/product/3-bromo-n-n-dimethylpropan-1-amine-hydrobromide]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1243250-05-6|3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine|BLD Pharm [bldpharm.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 3-bromo-1H-1,2,4-triazol-5-amine | 389122-08-1 [sigmaaldrich.com]

- 5. Amitrole | C2H4N4 | CID 1639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

- 11. watson-int.com [watson-int.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. osha.oregon.gov [osha.oregon.gov]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

commercial availability of 3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine

An In-depth Technical Guide to 3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine, a heterocyclic building block of increasing interest in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to offer not just data, but actionable insights, clarifying common points of confusion and detailing the causality behind experimental choices. This document covers compound identification, commercial sourcing, synthetic strategies, key reactivity, and applications to empower your research and development endeavors.

Compound Identification and Verification

Precise identification is paramount in chemical procurement and synthesis. 3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine is a functionalized triazole, but the landscape of commercially available analogs can be challenging to navigate. The presence and position of the bromo and N,N-dimethyl groups are critical to its reactivity and utility.

Table 1: Core Compound Identifiers

| Identifier | Data |

|---|---|

| Systematic Name | 3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine |

| CAS Number | 1243250-05-6[1] |

| Molecular Formula | C₄H₇BrN₄ |

| Molecular Weight | 191.03 g/mol |

Navigating Structural Analogs: A Critical Note

A significant challenge for researchers is the prevalence of structurally similar triazole derivatives, which can be easily mistaken for the target compound. Ordering an incorrect analog can lead to significant delays and invalid experimental results. The primary distinction lies in the methylation pattern and the presence of the N,N-dimethylamino group.

Table 2: Comparison of Commonly Confused Triazole Analogs

| Compound Name | CAS Number | Key Structural Difference |

|---|---|---|

| 3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine | 1243250-05-6 | Target compound. |

| 3-Bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine | 1243250-19-2 | Additional methyl group on the N1 position of the triazole ring.[2] |

| 3-bromo-1H-1,2,4-triazol-5-amine | 389122-08-1 | Lacks the N,N-dimethyl substitution on the amine group. |

| 3-Bromo-1H-1,2,4-triazole | 7343-33-1 | Lacks the 5-amine group entirely.[3][4][5][6] |

| 3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine hydrochloride | Not specified | The hydrochloride salt form of the target compound, which may have different solubility and handling properties.[7] |

Commercial Sourcing and Availability

The target compound is available from specialized chemical suppliers, primarily for research and development purposes. It is crucial to verify the CAS number (1243250-05-6) with the supplier before purchase. Most suppliers explicitly state that the compound is for research use only and not for human or veterinary applications.[7]

Table 3: Selected Commercial Suppliers

| Supplier | Product Name | CAS Number | Notes |

|---|---|---|---|

| BLDpharm | 3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine | 1243250-05-6 | Provides access to analytical data such as NMR, HPLC, and LC-MS.[1] |

| Smolecule | 3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine hydrochloride | Not specified | Available as the hydrochloride salt.[7] |

Note: Availability and stock levels are subject to change. Always confirm with the supplier directly.

Synthetic Strategies

While direct, published synthesis protocols for 3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine are not readily found, a logical synthetic route can be proposed based on established triazole chemistry. The following workflow is a hypothetical, yet chemically sound, approach derived from analogous transformations in the literature. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, and various methods exist for its functionalization.[2]

Proposed Retrosynthetic Workflow

A plausible strategy involves the construction of the N,N-dimethylamino-triazole core followed by a regioselective bromination. This approach is often preferred as it avoids potential side reactions that could occur if bromination is performed on an earlier intermediate.

Caption: Proposed retrosynthetic analysis for the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is illustrative, and optimization would be required.

-

Synthesis of 1H-1,2,4-triazol-5-amine:

-

React a suitable guanidine derivative with a formic acid equivalent under cyclization conditions. This is a standard method for forming the aminotriazole core.

-

-

Dimethylation of the 5-amino group:

-

Dissolve 1H-1,2,4-triazol-5-amine in an anhydrous polar aprotic solvent like THF or DMF.

-

Cool the solution to 0°C and add a strong base, such as sodium hydride (NaH, ~2.5 eq), portion-wise to deprotonate the amine and ring nitrogens.

-

Add a methylating agent, such as methyl iodide (CH₃I, ~2.2 eq), dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS. The choice of base and stoichiometry is critical to prevent over-methylation at the ring nitrogens.[2]

-

Upon completion, quench the reaction carefully with water and extract the product with an organic solvent like ethyl acetate.

-

-

Bromination of the Triazole Ring:

-

Dissolve the resulting N,N-dimethyl-1H-1,2,4-triazol-5-amine in a solvent such as acetonitrile or DMF.

-

Add a brominating agent, such as N-Bromosuccinimide (NBS), portion-wise at room temperature. The electron-donating nature of the dimethylamino group should direct bromination to the adjacent C3 position.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Isolate and purify the final product, 3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine, using column chromatography or recrystallization.

-

Chemical Reactivity and Handling

The synthetic utility of this compound stems from the reactivity of the bromine atom on the electron-deficient triazole ring. This makes it an excellent substrate for a variety of transformations.

-

Nucleophilic Aromatic Substitution (SₙAr): The C-Br bond is susceptible to displacement by various nucleophiles. This is the most common and valuable reaction type for this building block. Reagents like thiols, azides, or amines can be used to introduce new functional groups at the 3-position.[8]

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent allows for participation in powerful C-C and C-N bond-forming reactions, such as Suzuki-Miyaura (with boronic acids) or Buchwald-Hartwig amination (with amines).[8][9] These reactions are fundamental in modern drug discovery for constructing complex molecular architectures.

-

Reduction: The bromine atom can be removed via reduction if desired, though this is a less common application for this specific building block.

Caption: Key reaction pathways for the target compound.

Handling and Storage:

-

Store at room temperature in a dry, well-ventilated area.

-

Consult the supplier's Safety Data Sheet (SDS) for comprehensive handling and safety information. Related compounds like 3-bromo-1H-1,2,4-triazol-5-amine are listed with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).

Applications in Research and Drug Development

The 1,2,4-triazole nucleus is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to engage in hydrogen bonding.[2]

-

Medicinal Chemistry: 3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine serves as a versatile intermediate for synthesizing novel compounds with potential therapeutic activities.[8] The broader class of substituted 1,2,4-triazoles has demonstrated significant potential as anticancer, antifungal, and antimicrobial agents.[2][10][11][12] Specifically, analogs are being investigated as tubulin polymerization inhibitors for oncology applications.[10]

-

Materials Science: The compound can be incorporated into polymers or other materials to confer specific properties like enhanced thermal stability or modified conductivity.[8]

-

Agrochemicals: Functionalized triazoles are a major class of agrochemicals, and this building block could be used in the discovery of new herbicides or fungicides.[2]

Quality Control and Analytical Characterization

Verifying the identity and purity of the starting material is a non-negotiable step in any synthetic campaign. Reputable suppliers should provide a Certificate of Analysis (CoA) with detailed analytical data.

-

Common Techniques: Standard characterization methods include Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[1][13]

-

Predicted ¹H NMR Data: Based on the structure and data from similar compounds[2], the proton NMR spectrum (in a solvent like DMSO-d₆) is expected to show:

-

A sharp singlet around δ 3.0-3.2 ppm , integrating to 6 protons, corresponding to the two equivalent methyl groups of the N,N-dimethylamino moiety.

-

A broad singlet at a higher chemical shift corresponding to the N-H proton on the triazole ring. Its position can vary depending on solvent and concentration.

-

References

-

NINGBO INNO PHARMCHEM CO.,LTD. 3-Bromo-1H-1,2,4-triazole: A Versatile Intermediate for Chemical Synthesis and Research. [Link]

-

National Institutes of Health (NIH). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. [Link]

-

International Laboratory USA. 3-BROMO-1-(HYDROXYMETHYL)-1H-1,2,4-TRIAZOL-5-OL. [Link]

-

MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]

-

ResearchGate. Reactivity of 1,2,3-triazole-substituted 1-azabutadienes (vinamidines). [Link]

-

National Institutes of Health (NIH). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]

-

KTU AVES. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]

Sources

- 1. 1243250-05-6|3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine|BLD Pharm [bldpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. 7343-33-1 Cas No. | 3-Bromo-1H-1,2,4-triazole | Apollo [store.apolloscientific.co.uk]

- 6. 3-Bromo-1H-1,2,4-triazole | 7343-33-1 [sigmaaldrich.com]

- 7. Buy 3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine hydrochloride [smolecule.com]

- 8. benchchem.com [benchchem.com]

- 9. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 13. 3-N-(3-bromo-2,5-dimethylphenyl)-1H-1,2,4-triazole-3,5-diamine [synhet.com]

reactivity of the bromine atom in 3-bromo-1,2,4-triazoles

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 3-Bromo-1,2,4-Triazoles

Authored by Gemini, Senior Application Scientist

Introduction: The 1,2,4-Triazole Scaffold and the Strategic Importance of the 3-Bromo Substituent

The 1,2,4-triazole ring is a five-membered aromatic heterocycle that serves as a cornerstone in modern medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antifungal, anticancer, and antiviral properties.[3][4][5][6] This therapeutic relevance is exemplified by FDA-approved drugs like the antifungal Fluconazole and the anticancer agent Letrozole, both of which feature the 1,2,4-triazole core.[7] The stability of the triazole ring to metabolic degradation, hydrolysis, and oxidative/reductive conditions makes it a highly desirable pharmacophore.[8][9]

The synthetic utility of the 1,2,4-triazole scaffold is greatly enhanced by the strategic placement of a halogen, particularly a bromine atom, at the C3 position. The 3-bromo-1,2,4-triazole intermediate is a versatile and highly reactive building block, enabling a diverse range of post-synthesis modifications.[7][10] The electron-deficient nature of the triazole ring, coupled with the C-Br bond, makes this position a prime site for functionalization via transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). This guide provides a detailed exploration of the reactivity of the 3-bromo substituent, offering field-proven insights and detailed protocols for researchers in drug discovery and chemical synthesis.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent the most powerful and widely used methods for forming carbon-carbon and carbon-heteroatom bonds, and 3-bromo-1,2,4-triazoles are excellent substrates for these transformations. The C3-Br bond is readily activated by a palladium(0) catalyst, initiating a catalytic cycle that allows for the introduction of a wide variety of substituents.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a robust method for creating C(sp2)-C(sp2) bonds.[11] It is particularly valuable for synthesizing di-arylated 1,2,4-triazoles, which are prevalent in biologically active compounds.[7]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[11][12]

-

Oxidative Addition : A low-valent Pd(0) complex, typically stabilized by phosphine ligands, inserts into the C3-Br bond of the triazole, forming a Pd(II) intermediate. This is often the rate-determining step.

-

Transmetalation : The organic group from the boronic acid (or its ester) is transferred to the palladium center. This step requires activation by a base, which forms a boronate complex (e.g., [R-B(OH)3]-), making the organic group more nucleophilic and facilitating its transfer to the electrophilic Pd(II) center.[12]

-

Reductive Elimination : The two organic fragments on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[13]

Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Cross-Coupling.

Experimental Considerations & Protocol

The success of a Suzuki coupling hinges on the careful selection of the catalyst, ligand, base, and solvent system. For electron-deficient heteroaryls like 3-bromo-1,2,4-triazoles, standard catalysts like Pd(PPh3)4 are often effective.[1] The choice of base is critical for activating the boronic acid; inorganic bases like K2CO3 or Cs2CO3 are commonly employed in aqueous solvent mixtures to facilitate the formation of the active boronate species.[1][14]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Bromo-1,2,4-Triazoles [1][15]

-

Reagent Preparation : In a microwave vial or Schlenk tube equipped with a magnetic stir bar, add the 3-bromo-1,2,4-triazole derivative (1.0 equiv), the corresponding arylboronic acid (1.2-1.5 equiv), and the base (e.g., K2CO3, 2.0-3.0 equiv).

-

Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%) to the vial.

-

Solvent Addition : Add a degassed solvent mixture. A common system is a mixture of an organic solvent and water, such as Toluene/H2O/EtOH (e.g., in a 3:2:1 ratio) or Dioxane/H2O.[1][15] The total solvent volume should be sufficient to ensure proper mixing (e.g., 0.1-0.2 M concentration of the limiting reagent).

-

Inert Atmosphere : Seal the vessel and purge thoroughly with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes. This step is crucial as the Pd(0) catalyst is sensitive to oxygen.

-

Reaction : Heat the mixture to the desired temperature (typically 80-130 °C) with vigorous stirring. The reaction can be performed using conventional heating in an oil bath or with microwave irradiation for accelerated reaction times.[14][15]

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification : Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-1,2,4-triazole.

| Parameter | Typical Condition | Rationale/Field Insight |

| Catalyst | Pd(PPh3)4, PdCl2(PPh3)2 | Readily available and effective for many aryl bromides. For more challenging couplings, modern pre-catalysts with bulky phosphine ligands (e.g., XPhos) can be used to prevent debromination.[15] |

| Ligand | PPh3 (as part of catalyst) | Triphenylphosphine is a standard, robust ligand. Sterically hindered biaryl phosphine ligands can accelerate reductive elimination and improve yields for difficult substrates.[16] |

| Base | K2CO3, Cs2CO3, K3PO4 | Essential for activating the boronic acid. The choice of base can significantly impact yield and suppress side reactions.[14] |

| Solvent | Toluene/H2O, Dioxane/H2O | The aqueous phase is critical for dissolving the inorganic base and facilitating the formation of the "ate" complex.[1] |

| Temperature | 80-130 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition step. |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine.[17] This transformation is indispensable in drug discovery for installing primary and secondary amine functionalities, which are key pharmacophoric features.

Mechanistic Rationale

The mechanism is analogous to the Suzuki coupling but involves an amine instead of an organoboron reagent.[17][18]

-

Oxidative Addition : Pd(0) inserts into the C3-Br bond of the triazole.

-

Amine Coordination & Deprotonation : The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) deprotonates the coordinated amine to form a palladium amido complex.[19] The choice of base is critical to avoid competitive side reactions.

-

Reductive Elimination : The aryl group and the amido ligand are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.[18]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives [mdpi.com]

- 10. nbinno.com [nbinno.com]

- 11. Yoneda Labs [yonedalabs.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. mdpi.com [mdpi.com]

- 15. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

An In-depth Technical Guide to the Electrophilic Substitution on N,N-dimethyl-1H-1,2,4-triazol-5-amine

Abstract

This technical guide provides a comprehensive overview of the electrophilic substitution reactions on N,N-dimethyl-1H-1,2,4-triazol-5-amine. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthesis of this key heterocyclic building block, its electronic properties that govern its reactivity, and detailed protocols for its electrophilic functionalization. We will explore halogenation, nitration, and sulfonation reactions, offering field-proven insights into the causality behind experimental choices and predicting regiochemical outcomes based on theoretical and empirical data. The guide includes detailed experimental procedures, mechanistic diagrams, and a thorough list of references to authoritative sources.

Introduction: The Significance of Substituted 5-Amino-1,2,4-Triazoles

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, present in a wide array of pharmacologically active compounds. Its derivatives are known to exhibit diverse biological activities, including antifungal, antimicrobial, and anticancer properties. The 5-amino-1,2,4-triazole moiety, in particular, serves as a versatile synthon for the construction of more complex fused heterocyclic systems. The introduction of an N,N-dimethylamino group at the 5-position significantly modulates the electronic properties of the triazole ring, enhancing its nucleophilicity and influencing the regioselectivity of electrophilic substitution reactions. This guide focuses on providing a detailed technical framework for the synthesis and subsequent electrophilic functionalization of N,N-dimethyl-1H-1,2,4-triazol-5-amine, a valuable intermediate for the development of novel chemical entities.

Synthesis of N,N-dimethyl-1H-1,2,4-triazol-5-amine

The synthesis of the title compound is most effectively achieved through a two-step process: first, the construction of the parent 5-amino-1H-1,2,4-triazole ring, followed by the exhaustive methylation of the exocyclic amino group.

Step 1: Synthesis of 5-Amino-1H-1,2,4-triazole

The formation of the 5-amino-1H-1,2,4-triazole ring is commonly accomplished through the cyclization of aminoguanidine with a suitable one-carbon synthon, such as formic acid or its derivatives. Aminoguanidine bicarbonate is a stable and commercially available starting material for this purpose.[1][2]

Experimental Protocol:

-

Reagents: Aminoguanidine bicarbonate, Formic acid.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of aminoguanidine bicarbonate (1.0 eq) and an excess of formic acid (5-10 eq) is heated at reflux for 4-6 hours.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess formic acid is removed under reduced pressure.

-

The resulting residue is triturated with a suitable solvent, such as ethanol or isopropanol, to induce crystallization.

-

The solid product is collected by filtration, washed with cold solvent, and dried to afford 5-amino-1H-1,2,4-triazole.

-

Step 2: N,N-Dimethylation of 5-Amino-1H-1,2,4-triazole

The Eschweiler-Clarke reaction is a classic and highly effective method for the exhaustive methylation of primary amines to their corresponding tertiary amines without the formation of quaternary ammonium salts.[3][4][5] This reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[6]

Experimental Protocol:

-

Reagents: 5-Amino-1H-1,2,4-triazole, Formaldehyde (37% aqueous solution), Formic acid (88-98%).

-

Procedure:

-

To a stirred solution of 5-amino-1H-1,2,4-triazole (1.0 eq) in formic acid (excess, e.g., 5-10 eq), add formaldehyde solution (excess, e.g., 2.5-3.0 eq) dropwise.

-

The reaction mixture is then heated to 80-100 °C for 8-12 hours. The evolution of carbon dioxide will be observed.

-

After cooling to room temperature, the reaction mixture is carefully made alkaline by the addition of a concentrated aqueous solution of sodium hydroxide or potassium hydroxide, keeping the flask in an ice bath.

-

The aqueous layer is then extracted several times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude N,N-dimethyl-1H-1,2,4-triazol-5-amine, which can be further purified by column chromatography or recrystallization.

-

An alternative, modern approach involves using supported metal nanoparticle catalysts, such as Ru/C, with formaldehyde, which can also achieve selective N-dimethylation under milder conditions.[7][8][9]

Caption: Synthetic pathway to N,N-dimethyl-1H-1,2,4-triazol-5-amine.

Electronic Properties and Regioselectivity of Electrophilic Substitution

The reactivity and regioselectivity of electrophilic attack on N,N-dimethyl-1H-1,2,4-triazol-5-amine are governed by the interplay of the electronic effects of the triazole ring itself and the powerful electron-donating N,N-dimethylamino substituent.

The 1,2,4-triazole ring is an electron-deficient heterocycle due to the presence of three electronegative nitrogen atoms. However, the 5-N,N-dimethylamino group is a strong activating group, donating electron density into the ring system via resonance (+M effect). This donation increases the nucleophilicity of the ring, making it more susceptible to electrophilic attack than the unsubstituted 1,2,4-triazole.